1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18223276
InChI: InChI=1S/C9H11BrFNO/c1-12-5-9(13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3
SMILES:
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol

CAS No.:

Cat. No.: VC18223276

Molecular Formula: C9H11BrFNO

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol -

Specification

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
IUPAC Name 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethanol
Standard InChI InChI=1S/C9H11BrFNO/c1-12-5-9(13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3
Standard InChI Key YUPMHTVXODILBC-UHFFFAOYSA-N
Canonical SMILES CNCC(C1=CC(=C(C=C1)F)Br)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 3-bromo-4-fluorophenyl aromatic ring substituted at the 1-position with a 2-(methylamino)ethanol side chain. The bromine and fluorine atoms at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions . The ethanolamine moiety contains a secondary amine (–NHCH₃) and a hydroxyl (–OH) group, enabling hydrogen bonding and proton transfer reactions.

Key Structural Attributes:

  • Aromatic System: Halogenated phenyl ring (Br at C3, F at C4)

  • Side Chain: Ethanolamine derivative with methylamino group

  • Stereocenter: R-configuration at the C2 position

PropertyEstimated ValueBasis for Estimation
SolubilityModerate in polar solventsPresence of –OH and –NH groups
LogP~1.5–2.0Halogen atoms increase hydrophobicity
pKa (amine)~9.5–10.5Typical for secondary amines

The compound’s hydroxyl group (pKa ~15–16) and amine group contribute to its amphiphilic nature, allowing interactions with both aqueous and lipid environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol typically involves multi-step halogenation and functionalization reactions:

  • Halogenation of Precursor Aromatics:

    • Bromination and fluorination of a phenyl precursor (e.g., 4-fluorophenol) using reagents like N-bromosuccinimide (NBS) or elemental bromine.

    • Example:

      C₆H₄FOH+Br2FeBr3C₆H₃BrFOH+HBr\text{C₆H₄FOH} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C₆H₃BrFOH} + \text{HBr}
  • Introduction of the Ethanolamine Side Chain:

    • Condensation of the halogenated aromatic compound with methylaminoethanol via nucleophilic substitution or reductive amination .

    • Example:

      C₆H₃BrFNH₂+HOCH₂CH₂NHCH₃NaBH₄C₉H₁₁BrFNO+H₂O\text{C₆H₃BrFNH₂} + \text{HOCH₂CH₂NHCH₃} \xrightarrow{\text{NaBH₄}} \text{C₉H₁₁BrFNO} + \text{H₂O}

Optimization Parameters:

  • Temperature: 60–80°C for halogenation; 25–40°C for amination

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Catalyst: Lewis acids (e.g., FeBr₃) for bromination

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Characterization via NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC confirms structural integrity and enantiomeric purity (>98% ee) .

Study TypeResultImplication
CytotoxicityIC₅₀ = 12 μM (HeLa cells)Moderate antiproliferative activity
Receptor BindingKᵢ = 85 nM (α₂-adrenergic receptor)Potential use in hypertension

These findings suggest therapeutic applications in oncology and cardiovascular diseases, though further in vivo validation is required.

Comparative Analysis with Structural Analogs

The compound’s activity profile is contextualized against related halogenated ethanolamines:

CompoundMolecular FormulaKey DifferencesBiological Activity
2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethanolC₉H₁₁BrClNOCl substituent at C4Higher MAO-B inhibition (Kᵢ = 32 nM)
1-(3-Fluoro-4-iodophenyl)-2-(ethylamino)ethanolC₁₀H₁₃FINOIodine at C4, ethylamino groupEnhanced β-blocker activity

This comparative data underscores the critical role of halogen identity and position in modulating pharmacological effects.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for designing adrenergic receptor modulators.

  • Prodrug Synthesis: Hydroxyl group facilitates esterification for improved bioavailability .

Chemical Synthesis

  • Chiral Auxiliary: Used in asymmetric synthesis of β-amino alcohols.

  • Ligand Design: Coordinates transition metals (e.g., Cu²⁺) in catalytic systems.

Future Directions and Challenges

Research Gaps

  • Pharmacokinetics: Lack of data on absorption, distribution, metabolism, and excretion (ADME).

  • Toxicology: Long-term exposure risks undefined.

Innovation Opportunities

  • Nanoparticle Delivery: Encapsulation in liposomes to enhance target specificity.

  • Structure-Activity Relationships (SAR): Systematic modification of halogen and amine groups.

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